2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Description
2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide moiety fused to a [1,3]thiazolo[5,4-e][1,3]benzothiazole core. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways. The methyl substituents at the 2-position of the pyrazole and the 7-position of the benzothiazole likely influence solubility, stability, and binding interactions .
Properties
IUPAC Name |
2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c1-7-16-11-10(21-7)4-3-8-12(11)22-14(17-8)18-13(20)9-5-6-15-19(9)2/h3-6H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFLXIJPBRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development, particularly in antimicrobial and anticancer research.
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The compound’s structural analogs often differ in substituent placement and heterocyclic core composition. For example:
- 4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (from ) replaces the pyrazole-carboxamide with a benzamide group and introduces a diethylamino substituent.
- 2-[1H-pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (from ) substitutes the benzothiazole with a benzimidazole ring and incorporates a ketone group. Benzothiazoles (S-containing) generally exhibit higher lipophilicity than benzimidazoles (N-containing), which may affect membrane permeability and metabolic stability .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Predicted logP<sup>*</sup> |
|---|---|---|---|
| Target compound | 370.43 g/mol | 2-methyl pyrazole, 7-methyl | ~3.2 |
| 4-(diethylamino)-N-(7-methyl-...)benzamide | 423.50 g/mol | Diethylamino, benzamide | ~3.8 |
| Thiazolo-benzimidazolone derivative | 324.36 g/mol | Pyrazole-methylene, ketone | ~2.5 |
<sup>*</sup>logP values estimated using fragment-based methods.
Biological Activity
2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the thiazole and benzothiazole rings through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Final carboxamide formation through acylation processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Case Study : A related thiazole compound demonstrated an IC50 value of 12 µM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
Research has shown that thiazole derivatives possess antimicrobial properties:
- Activity Spectrum : Compounds have been tested against Gram-positive and Gram-negative bacteria as well as fungi.
- Findings : One study reported that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of these compounds:
- Research Findings : In animal models, certain derivatives were found to significantly increase seizure latency and reduce mortality rates induced by convulsants .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and infection.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of specific receptors involved in neurotransmission and immune responses .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
